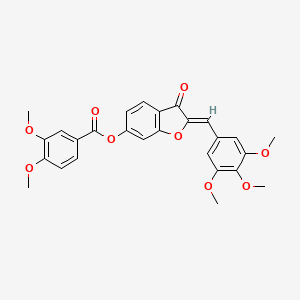

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Description

This compound is a benzofuran-derived molecule featuring a (Z)-configured benzylidene moiety at the 2-position of the dihydrobenzofuran core. The 3-oxo group contributes to its electrophilic reactivity, while the 3,4,5-trimethoxybenzylidene and 3,4-dimethoxybenzoate substituents enhance its steric bulk and electronic complexity. Its molecular formula is C₂₈H₂₆O₁₀, with a molecular weight of 522.5 g/mol (estimated from analogous structures in and ). The compound’s structural uniqueness lies in the combination of methoxy groups at distinct positions on both the benzylidene and benzoate moieties, which differentiates it from related derivatives.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O9/c1-30-19-9-6-16(13-21(19)31-2)27(29)35-17-7-8-18-20(14-17)36-22(25(18)28)10-15-11-23(32-3)26(34-5)24(12-15)33-4/h6-14H,1-5H3/b22-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPHEGKYIIHTIM-YVNNLAQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a benzofuran core and multiple methoxy substituents, which may influence its reactivity and biological interactions.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 453.55 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially facilitating cellular uptake and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors within biological systems. The trimethoxybenzylidene moiety may play a crucial role in binding interactions, while the benzoate group could enhance solubility and bioavailability.

Antioxidant Activity

Studies have indicated that compounds with similar structures possess significant antioxidant properties. The presence of methoxy groups is often associated with enhanced radical scavenging activity, which can protect cells from oxidative stress.

Antimicrobial Properties

Research has shown that benzofuran derivatives exhibit antimicrobial activity against various pathogens. The unique structural features of this compound suggest potential efficacy against bacterial and fungal strains.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although further investigation is required to elucidate these pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Lacks trimethoxy groups | Reduced reactivity and biological activity |

| (Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuran | Fewer methoxy groups | Moderate biological activity |

| (Z)-5-Methoxyflavone | Contains methoxy groups | Antioxidant activity |

| Benzofuran Derivative A | Similar benzofuran core | Antimicrobial properties |

Case Studies

- Antioxidant Activity Study : In vitro assays demonstrated that related compounds showed significant DPPH radical scavenging activity. The antioxidant capacity was attributed to the electron-donating ability of the methoxy groups.

- Cytotoxicity Assay : A study involving various cancer cell lines indicated that this compound exhibited IC50 values in the micromolar range, suggesting potent cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs (see , and 5):

Key Findings:

Substituent Position Effects :

- The 3,4,5-trimethoxybenzylidene group in the target compound and Analog 1/2 provides electron-donating effects, enhancing resonance stabilization compared to the 2,4,5-trimethoxy variant in Analog 3 .

- The 3,4-dimethoxybenzoate ester in the target compound offers a balance between steric bulk and electronic effects, unlike the 2,6-dimethoxybenzoate in Analog 2, which introduces steric clashes that may hinder binding to biological targets .

Ester Group Influence :

- Cyclohexanecarboxylate (Analog 1) and methanesulfonate (Analog 3) esters significantly alter solubility and metabolic stability. The target compound’s benzoate ester is intermediate in polarity, favoring both membrane permeability and aqueous solubility .

However, the target compound’s dual methoxy substitution may enhance binding specificity compared to less-substituted analogs .

Research Implications and Limitations

- Computational Studies : Programs like SHELXL () and SIR97 () are essential for resolving crystal structures of these compounds, particularly given their stereochemical complexity.

- Data Gaps : , and 5 lack explicit biological activity data. Future studies should correlate structural features (e.g., methoxy positioning) with anticancer or antimicrobial efficacy, as suggested by the prevalence of similar benzofuran derivatives in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.